molecular formula C5H12N2O B1287095 3-Amino-N-methylbutanamide CAS No. 54758-64-4

3-Amino-N-methylbutanamide

Cat. No. B1287095
CAS RN: 54758-64-4
M. Wt: 116.16 g/mol
InChI Key: AMELKRLHOQGFSI-UHFFFAOYSA-N
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Description

3-Amino-N-methylbutanamide, also known as Butanamide, 3-amino-N-methyl-, is a compound with the molecular formula C5H12N2O . It has a molecular weight of 116.162 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O.ClH/c1-4(6)3-5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H . This indicates the presence of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm^3, a boiling point of 274.0±23.0 °C at 760 mmHg, and a flash point of 119.5±22.6 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

1. Inhibition of 11β-Hydroxysteroid Dehydrogenase 1

3-Amino-N-methylbutanamide derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of cortisone to its active form, cortisol, which plays a role in glucose metabolism, immune response, and stress response. The inhibition of 11β-HSD1 by this compound derivatives could have implications in the treatment of metabolic disorders like diabetes and obesity (Younho Lee et al., 2014).

2. Anticonvulsant Properties

This compound and related derivatives have been explored for their anticonvulsant properties. Studies have shown that these compounds exhibit significant activities in animal models of epilepsy. This research suggests potential applications in the development of new anticonvulsant medications (Amber M King et al., 2011).

3. Cytotoxicity and Anti-Inflammatory Activity

Research into the cytotoxicity and anti-inflammatory activity of N-(α-bromoacyl)-α-amino esters, which include this compound derivatives, indicates low cytotoxicity and lack of antibacterial and anti-inflammatory activity at tested concentrations. This could be beneficial for their use in prodrugs (D. Yancheva et al., 2015).

4. Potential as Cancer Biomarkers

Certain this compound derivatives have been studied as potential cancer biomarkers. These compounds, labeled with carbon-11, have been synthesized and evaluated for use in positron emission tomography (PET) imaging in cancer research (Q. Zheng et al., 2004).

5. Role in Flavor Compound Biosynthesis

This compound is involved in the biosynthesis of flavor compounds like 3-methylbutanal, which contributes to the nutty flavor in cheese. Understanding the role of such compounds in flavor biosynthesis can aid in the development of food products with enhanced sensory properties (Jie Luo et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Amides, in general, have a structure in which a nitrogen atom is bonded to a carbonyl carbon atom . This structure allows them to interact with various biological targets, depending on their specific molecular configuration.

Mode of Action

The nitrogen atom in the amide group can form hydrogen bonds with other molecules, influencing the compound’s interaction with its targets .

Biochemical Pathways

Amides are involved in various biochemical processes, including protein synthesis, where they form peptide linkages . They can also participate in other metabolic pathways depending on their specific structure and the presence of other functional groups.

Pharmacokinetics

Their metabolism can involve various enzymatic processes, leading to the formation of different metabolites .

Result of Action

They can influence various cellular processes, including signal transduction, enzyme activity, and protein function .

Action Environment

The action, efficacy, and stability of 3-Amino-N-methylbutanamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or tissue where the compound is present. The polar nature of the amide group can influence the compound’s solubility and stability in different environments .

Biochemical Analysis

Biochemical Properties

3-Amino-N-methylbutanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions It is known to interact with enzymes such as amide hydrolases, which catalyze the hydrolysis of amide bondsThe nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to the cleavage of the amide bond and the release of the corresponding amine and carboxylic acid .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can inhibit the activity of certain proteases, leading to changes in protein degradation and turnover. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in altered cellular metabolism and changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by amide hydrolases, leading to the production of corresponding amines and carboxylic acids. These metabolites can then enter other metabolic pathways, contributing to the overall metabolic flux. The compound’s interactions with enzymes such as hydrolases and transferases are crucial for understanding its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

3-amino-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6)3-5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMELKRLHOQGFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591025
Record name 3-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54758-64-4
Record name 3-Amino-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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